Ceramide Synthase 2 (CerS2) Substrate Selectivity: 2-Hydroxybehenoyl-CoA vs. Behenoyl-CoA
CerS2 exhibits high selectivity toward very-long-chain fatty acyl-CoAs of C22–C27 chain length . Both 2‑hydroxybehenoyl‑CoA (C22, 2‑OH) and behenoyl‑CoA (C22, non‑OH) are accepted substrates, but the 2‑hydroxyl modification redirects the resulting ceramide into distinct metabolic and signaling pools [1]. In HEK‑293T cells overexpressing CerS members, 2‑hydroxy‑ceramide production mirrored the chain‑length profile of non‑hydroxy‑ceramides, confirming that the hydroxyl group does not abrogate recognition but alters downstream biology [2].
| Evidence Dimension | Substrate recognition and metabolic fate |
|---|---|
| Target Compound Data | Recognized by CerS2; yields N‑2‑hydroxybehenoylsphingosine |
| Comparator Or Baseline | Behenoyl-CoA: recognized by CerS2; yields N‑behenoylsphingosine |
| Quantified Difference | Qualitative difference: 2‑OH ceramides are preferentially incorporated into epidermal permeability barrier structures; non‑OH ceramides have broader distribution [1]. |
| Conditions | Human CerS2 expressed in HEK‑293T cells; in vitro ceramide synthase assays. |
Why This Matters
Researchers studying epidermal barrier function or sphingolipid‑dependent signaling must use the correct hydroxylation state, as substitution with non‑hydroxy analogs will produce ceramides that fail to recapitulate physiological or pathological phenotypes.
- [1] Mizutani Y, Kihara A, Chiba H, Tojo H, Igarashi Y. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length. J Lipid Res. 2008;49(11):2356-2364. View Source
- [2] Mizutani et al. 2008 (as above). View Source
